Estrumate (TN)
Overview
Description
It is a potent luteolytic agent and acts as a prostaglandin F2α receptor agonist . This compound is primarily used in scientific research and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 80996 sodium salt involves the chemical modification of prostaglandin F2α. The process includes several steps of organic synthesis, such as esterification, reduction, and halogenation . The exact reaction conditions, including temperature, pressure, and solvents, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of ICI 80996 sodium salt follows similar synthetic routes but on a larger scale. The process is carried out in controlled environments to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ICI 80996 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions include various prostaglandin analogues and derivatives, which are used in further research and applications .
Scientific Research Applications
ICI 80996 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of prostaglandin analogues.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its potential therapeutic applications, particularly in reproductive health.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
ICI 80996 sodium salt exerts its effects by acting as a prostaglandin F2α receptor agonist. It binds to the receptor and mimics the action of natural prostaglandins, leading to luteolysis and other physiological effects. The molecular targets include the prostaglandin F2α receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dinoprost: Another prostaglandin F2α analogue with similar luteolytic properties.
Latanoprost: A prostaglandin analogue used in the treatment of glaucoma.
Misoprostol: A synthetic prostaglandin E1 analogue used for various medical applications.
Uniqueness
ICI 80996 sodium salt is unique due to its specific receptor affinity and potent luteolytic activity. Its synthetic nature allows for precise control over its chemical properties, making it a valuable tool in research and development .
Properties
IUPAC Name |
sodium;(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJLMHZNQJGQU-CAXRJTGMSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNaO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55028-72-3 | |
Record name | Sodium [1α(Z),2β(1E,3R*),3α,5α]-(±)-7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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